molecular formula C23H34N4O2 B5428609 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

カタログ番号 B5428609
分子量: 398.5 g/mol
InChIキー: QCUIBYSADYPGCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidine-based GABA aminotransferase inhibitors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

作用機序

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity and a reduction in seizure activity. Additionally, increased levels of GABA in the brain have been associated with a reduction in anxiety and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This results in a reduction in seizure activity and a decrease in the reinforcing effects of drugs of abuse. Additionally, increased levels of GABA in the brain have been associated with a reduction in anxiety.

実験室実験の利点と制限

One advantage of 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its high potency and specificity for GABA aminotransferase inhibition. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.

将来の方向性

There are several future directions for research on 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to better understand the long-term effects of this compound on brain function and behavior. Finally, there is a need for the development of more potent and selective GABA aminotransferase inhibitors that can be used to further elucidate the role of GABA in various neurological and psychiatric disorders.

合成法

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-pyridinemethanol with cyclopentanone to form the corresponding pyridyl ketone, which is then reacted with piperidine to yield the corresponding piperidine ketone. The final product this compound is obtained by reacting the piperidine ketone with cyclopentyl isocyanate in the presence of a base.

科学的研究の応用

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been tested in clinical trials for the treatment of refractory epilepsy. This compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. It has been shown to reduce cocaine self-administration in animal models and has also been tested in clinical trials for the treatment of cocaine addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety disorders and has been shown to have anxiolytic effects in animal models.

特性

IUPAC Name

1-[1-(cyclopentanecarbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c28-22(25-16-18-5-3-11-24-15-18)20-8-4-12-27(17-20)21-9-13-26(14-10-21)23(29)19-6-1-2-7-19/h3,5,11,15,19-21H,1-2,4,6-10,12-14,16-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUIBYSADYPGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。